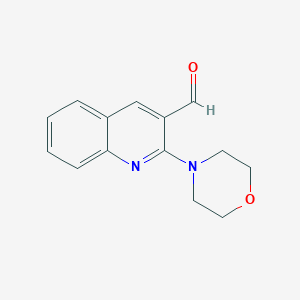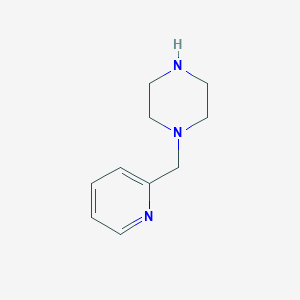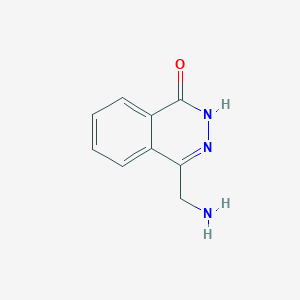
5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
Synthesis Analysis
Triazole compounds, including derivatives like 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, are synthesized through various methods, often involving cyclization reactions and the use of hydrazine or azide precursors. The synthesis of similar triazole derivatives has been explored, showing the utility of cyclization and substitution reactions in creating triazole compounds with specific functional groups (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the cyclopropyl and methyl-substituted variants, features a triazole ring that can exhibit significant delocalization of π-electron density. This characteristic impacts their chemical reactivity and interaction with other molecules. For example, Boechat et al. (2010) examined the crystal and molecular structures of two triazole derivatives, highlighting the importance of π-electron delocalization and hydrogen bonding in determining their structural features (Boechat et al., 2010).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and additions, owing to the presence of reactive nitrogen atoms in the triazole ring. These reactions enable further functionalization of the triazole core, leading to a wide range of derivatives with diverse chemical properties. The chemical reactivity is often influenced by the substituents on the triazole ring, as demonstrated in studies on the synthesis and reactivity of triazole compounds (Fedotov & Hotsulia, 2021).
Physical Properties Analysis
The physical properties of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds, such as melting points, solubility, and crystalline structure, are critical for their application and handling. These properties can vary widely depending on the specific substituents and the overall molecular structure of the triazole derivatives. Detailed studies on physical properties help in understanding the material characteristics and potential applications of these compounds (Gökce et al., 2016).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards different chemical reagents, are influenced by the nitrogen atoms in the triazole ring and the nature of the substituents. These properties are essential for predicting the behavior of these compounds in chemical reactions and in biological systems. The study of these chemical properties is crucial for the development of new triazole-based compounds with desired activities and functionalities (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Applications De Recherche Scientifique
Antifungal Agents
- Field : Medicinal Chemistry
- Application : A series of novel menthol derivatives containing 1,2,4-triazole-thioether moiety were designed, synthesized, and evaluated biologically to explore more potent natural product-based antifungal agents .
- Method : The compounds were synthesized and structurally characterized. Their antifungal activity was evaluated against various fungi .
- Results : Some of the target compounds exhibited good inhibitory activity against the tested fungi, especially against Physalospora piricola .
DNA Marker Detection
- Field : Biochemistry
- Application : 1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
- Method : The compound was used to enhance the Raman scattering signal of the DNA markers .
- Results : The study resulted in a fast and accurate method for detecting DNA markers .
Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles
- Field : Organic Chemistry
- Application : Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
- Method : The synthesis involves the use of triflic anhydride activation and microwave-induced cyclodehydration .
- Results : The method resulted in the successful synthesis of 3,4,5-trisubstituted 1,2,4-triazoles .
Antiviral Agents
- Field : Medicinal Chemistry
- Application : Triazole nucleus is present as a central structural component in a number of drug classes such as antiviral . For example, Ribavirin is a triazole-containing drug that is used as an antiviral .
- Method : The compound is used as a medication to treat certain viral infections .
- Results : The drug has been effective in treating certain viral infections .
Antidepressant Agents
- Field : Medicinal Chemistry
- Application : Triazole nucleus is present as a central structural component in a number of drug classes such as antidepressant . For example, Trazodone is a triazole-containing drug that is used as an antidepressant .
- Method : The compound is used as a medication to treat depression .
- Results : The drug has been effective in treating depression .
Antitumoral Agents
- Field : Medicinal Chemistry
- Application : Triazole nucleus is present as a central structural component in a number of drug classes such as antitumoral . For example, Letrozole and Anastrozole are triazole-containing drugs that are used as antitumoral .
- Method : The compound is used as a medication to treat certain types of cancer .
- Results : The drug has been effective in treating certain types of cancer .
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Triazole nucleus is present as a central structural component in a number of drug classes such as antimicrobial . For example, Fluconazole is a triazole-containing drug that is used as an antimicrobial .
- Method : The compound is used as a medication to treat certain microbial infections .
- Results : The drug has been effective in treating certain microbial infections .
Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory . For example, Celecoxib is a triazole-containing drug that is used as an anti-inflammatory .
- Method : The compound is used as a medication to treat inflammation .
- Results : The drug has been effective in treating inflammation .
Antiepileptic Agents
- Field : Medicinal Chemistry
- Application : Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . For example, Rufinamide is a triazole-containing drug that is used as an antiepileptic .
- Method : The compound is used as a medication to treat epilepsy .
- Results : The drug has been effective in treating epilepsy .
Safety And Hazards
Orientations Futures
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential .
Propriétés
IUPAC Name |
3-cyclopropyl-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-9-5(4-2-3-4)7-8-6(9)10/h4H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFFNHYCAAALIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357647 | |
| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588687-37-0 | |
| Record name | 5-Cyclopropyl-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588687-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)








